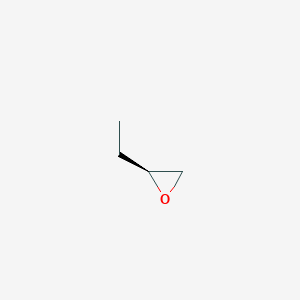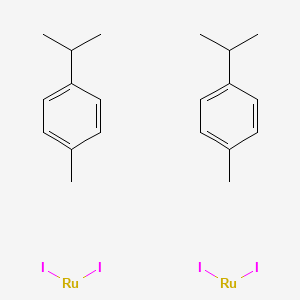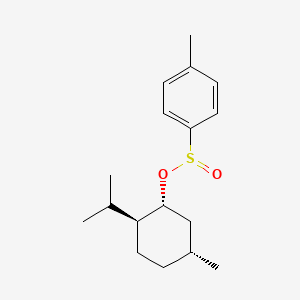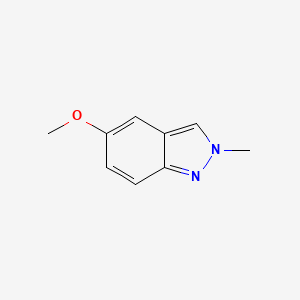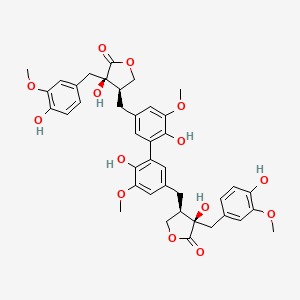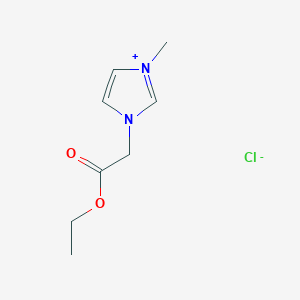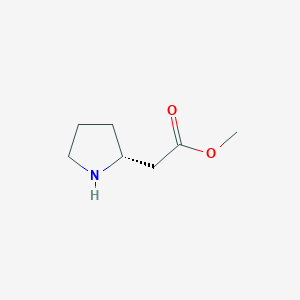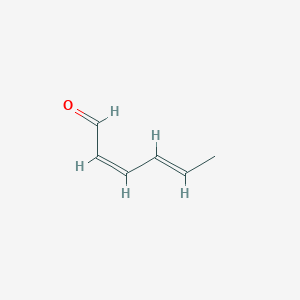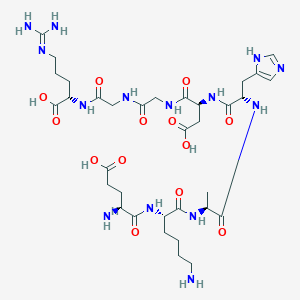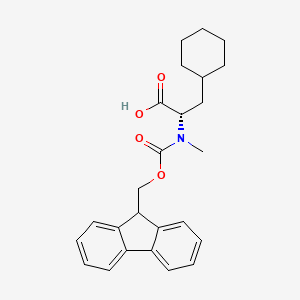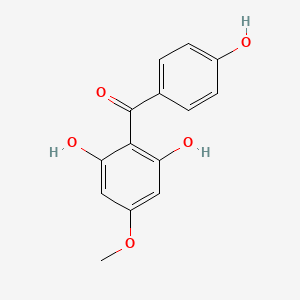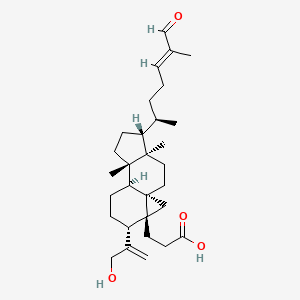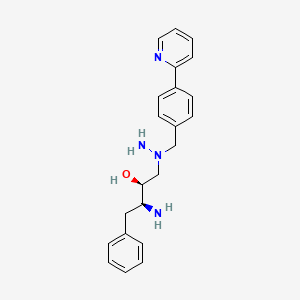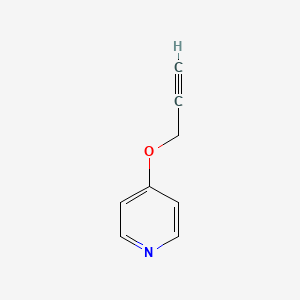
4-(Prop-2-YN-1-yloxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Prop-2-YN-1-yloxy)pyridine: is an organic compound that belongs to the class of ethers It consists of a pyridine ring attached to a propargyl group through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-(Prop-2-YN-1-yloxy)pyridine is the Williamson ether synthesis. This involves the reaction of 4-pyridylpropargyl alcohol with an alkyl halide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as in the laboratory but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 4-(Prop-2-YN-1-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridylpropargyl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield pyridylpropargyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether linkage can be cleaved under acidic conditions to form pyridylpropargyl alcohol and an alkyl halide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Hydroiodic acid, hydrobromic acid.
Major Products Formed:
Oxidation: Pyridylpropargyl ketone.
Reduction: Pyridylpropargyl alcohol.
Substitution: Pyridylpropargyl alcohol and alkyl halide.
科学研究应用
4-(Prop-2-YN-1-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(Prop-2-YN-1-yloxy)pyridine involves its interaction with molecular targets through its pyridyl and propargyl groups. The pyridyl group can engage in π-π interactions with aromatic residues in proteins, while the propargyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
4-Pyridylmethyl ether: Similar structure but with a methyl group instead of a propargyl group.
4-Pyridylethyl ether: Contains an ethyl group instead of a propargyl group.
4-Pyridylallyl ether: Features an allyl group in place of the propargyl group.
Uniqueness: 4-(Prop-2-YN-1-yloxy)pyridine is unique due to the presence of the propargyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
属性
分子式 |
C8H7NO |
|---|---|
分子量 |
133.15 g/mol |
IUPAC 名称 |
4-prop-2-ynoxypyridine |
InChI |
InChI=1S/C8H7NO/c1-2-7-10-8-3-5-9-6-4-8/h1,3-6H,7H2 |
InChI 键 |
NVLXETAVCCTIKC-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC=NC=C1 |
规范 SMILES |
C#CCOC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


